molecular formula C12H14ClNO3 B15167437 N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide

Cat. No.: B15167437
M. Wt: 255.70 g/mol
InChI Key: ISIZQBRMZDWULV-UHFFFAOYSA-N
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Description

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloroacetyl group, a methoxy group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide typically involves the reaction of 2-(chloroacetyl)-4-methoxy-5-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides, while oxidation and reduction reactions can yield different oxidized or reduced derivatives .

Scientific Research Applications

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)chloroacetamide
  • 2-Chloro-N-methoxy-N-methylacetamide
  • N-(2,6-Dimethylphenyl)-2-chloroacetamide

Uniqueness

N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

N-[2-(2-chloroacetyl)-4-methoxy-5-methylphenyl]acetamide

InChI

InChI=1S/C12H14ClNO3/c1-7-4-10(14-8(2)15)9(11(16)6-13)5-12(7)17-3/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

ISIZQBRMZDWULV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)CCl)NC(=O)C

Origin of Product

United States

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